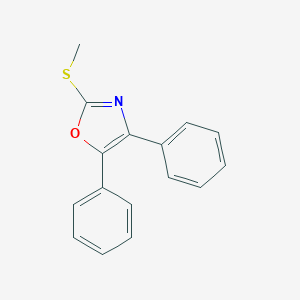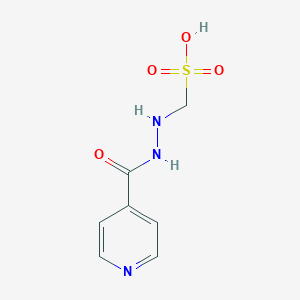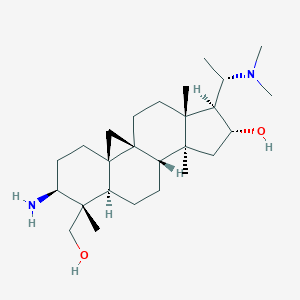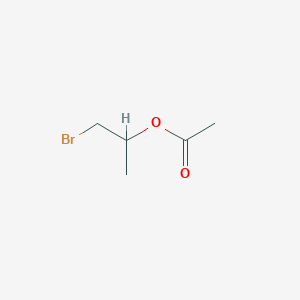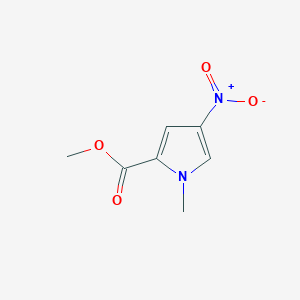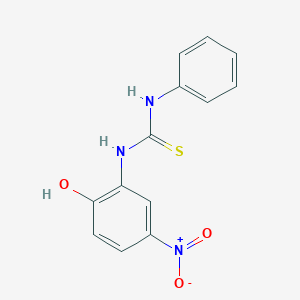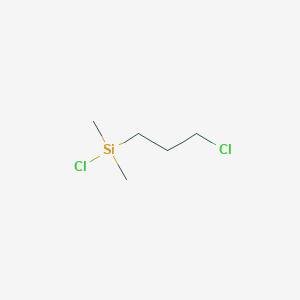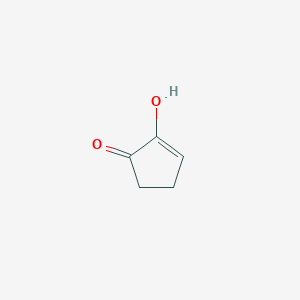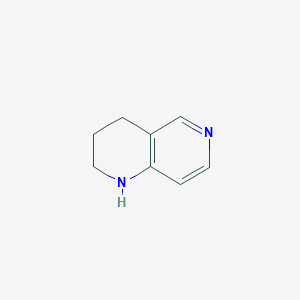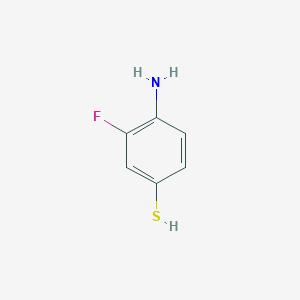
6-Butyl-3,8-dipropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-3,8-dipropylquinoline, also known as BBPQ, is a chemical compound that belongs to the family of quinoline alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBPQ has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Scientific Research Applications
6-Butyl-3,8-dipropylquinoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Mechanism Of Action
The mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood. However, it has been proposed that 6-Butyl-3,8-dipropylquinoline exerts its biological activities through the inhibition of various enzymes and signaling pathways. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 6-Butyl-3,8-dipropylquinoline has also been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways.
Biochemical And Physiological Effects
6-Butyl-3,8-dipropylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
6-Butyl-3,8-dipropylquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-Butyl-3,8-dipropylquinoline has also been extensively studied for its biological activities, which make it a potential candidate for use in various assays. However, there are also limitations to the use of 6-Butyl-3,8-dipropylquinoline in lab experiments. 6-Butyl-3,8-dipropylquinoline has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 6-Butyl-3,8-dipropylquinoline. One potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based antibiotics for the treatment of bacterial infections. Further studies are also needed to fully understand the mechanism of action of 6-Butyl-3,8-dipropylquinoline and its potential applications in scientific research.
Synthesis Methods
6-Butyl-3,8-dipropylquinoline can be synthesized through a multi-step process involving the reaction of butylamine with 2,4-pentanedione, followed by the reaction of the resulting compound with propylamine. The final step involves the cyclization of the compound to form 6-Butyl-3,8-dipropylquinoline. The synthesis of 6-Butyl-3,8-dipropylquinoline has been optimized to produce high yields of the compound with high purity.
properties
CAS RN |
10371-98-9 |
|---|---|
Product Name |
6-Butyl-3,8-dipropylquinoline |
Molecular Formula |
C19H27N |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
6-butyl-3,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-15-11-17(9-6-3)19-18(12-15)13-16(8-5-2)14-20-19/h11-14H,4-10H2,1-3H3 |
InChI Key |
YMVSKKUMAOFMJE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
Canonical SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
synonyms |
6-Butyl-3,8-dipropylquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



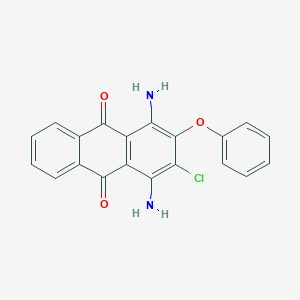
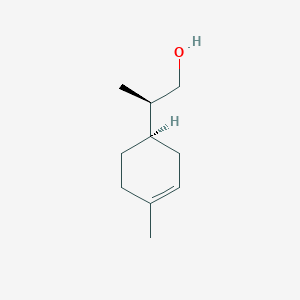
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
